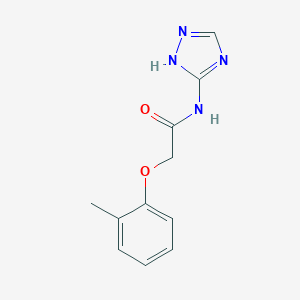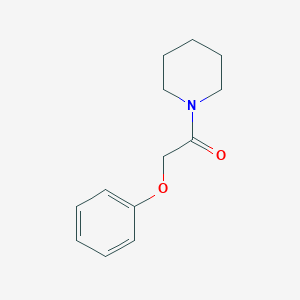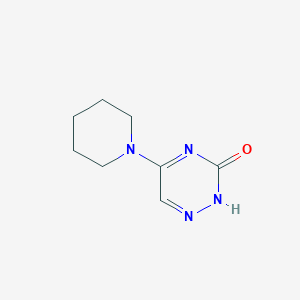![molecular formula C19H24N2O4S B255965 Ethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255965.png)
Ethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as IMPT or IMPT-1 and is a thiazole-based inhibitor of the enzyme protein kinase CK2.
Mecanismo De Acción
IMPT inhibits the activity of protein kinase CK2 by binding to its ATP-binding site. This binding prevents the phosphorylation of CK2 substrates, thereby disrupting its cellular functions. IMPT has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
IMPT has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. Additionally, IMPT has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IMPT has several advantages for laboratory experiments. It is a highly specific inhibitor of protein kinase CK2, making it an ideal tool for studying the role of this enzyme in cellular processes. Additionally, IMPT has been shown to have low toxicity, making it a safe compound for use in in vitro and in vivo experiments. However, one limitation of IMPT is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of IMPT in scientific research. One area of interest is the development of IMPT-based therapies for cancer and other diseases. Additionally, IMPT can be used to study the role of protein kinase CK2 in various cellular processes, including cell differentiation and apoptosis. Furthermore, the development of more potent and selective inhibitors of CK2, based on the structure of IMPT, could lead to the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of IMPT involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with 4-isopropyl-3-methylphenol and acetic anhydride. The resulting product is then treated with ethyl chloroformate to yield the final product, ethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate.
Aplicaciones Científicas De Investigación
IMPT has been extensively used in scientific research as a potent inhibitor of protein kinase CK2. This enzyme is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of CK2 has been linked to the development of various diseases, including cancer, Alzheimer's disease, and viral infections. Therefore, IMPT has been explored as a potential therapeutic agent for these diseases.
Propiedades
Nombre del producto |
Ethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate |
|---|---|
Fórmula molecular |
C19H24N2O4S |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
ethyl 4-methyl-2-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H24N2O4S/c1-6-24-18(23)17-13(5)20-19(26-17)21-16(22)10-25-14-7-8-15(11(2)3)12(4)9-14/h7-9,11H,6,10H2,1-5H3,(H,20,21,22) |
Clave InChI |
COAMAZFVVPPCGY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC(=C(C=C2)C(C)C)C)C |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC(=C(C=C2)C(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5H-Pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile, 6-amino-5-(2-dimethylaminoethyl)-7-(1-methyl-1H-benzoimidazol-2-yl)-](/img/structure/B255885.png)
![6-amino-7-(benzo[d]thiazol-2-yl)-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255887.png)
![4-[(3-tert-butyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B255889.png)

![[(4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B255901.png)
![8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B255902.png)


![Methyl 4-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B255906.png)
![4-[(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B255908.png)
![3-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B255910.png)
![2-phenyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B255913.png)